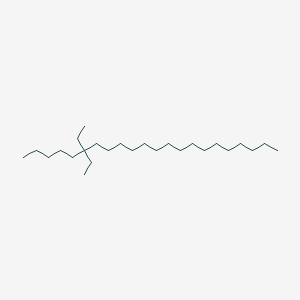

6,6-Diethyldocosane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6,6-Diethyldocosane is a hydrocarbon compound with the molecular formula C26H54. It is a long-chain alkane, characterized by its 26 carbon atoms and 54 hydrogen atoms. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting solely of single bonds between carbon atoms. The structure of this compound includes two ethyl groups attached to the sixth carbon of a docosane chain.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Diethyldocosane typically involves the alkylation of docosane. One common method is the Friedel-Crafts alkylation, where docosane reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require an anhydrous environment and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through catalytic hydrogenation of unsaturated precursors. This method involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The process ensures the complete saturation of the hydrocarbon chain, resulting in the formation of this compound.

Análisis De Reacciones Químicas

Types of Reactions: 6,6-Diethyldocosane, like other alkanes, primarily undergoes substitution reactions. Due to its saturated nature, it is relatively inert and does not readily participate in oxidation or reduction reactions under standard conditions.

Common Reagents and Conditions:

Halogenation: In the presence of ultraviolet light, this compound can react with halogens such as chlorine or bromine to form haloalkanes. For example, chlorination with chlorine gas (Cl2) under UV light can produce 6,6-diethyl-1-chlorodocosane.

Combustion: When exposed to sufficient oxygen, this compound undergoes complete combustion to produce carbon dioxide (CO2) and water (H2O).

Major Products Formed:

Halogenated Derivatives: The halogenation reactions yield various haloalkanes depending on the halogen used.

Combustion Products: The primary products of combustion are carbon dioxide and water.

Aplicaciones Científicas De Investigación

6,6-Diethyldocosane has several applications in scientific research, particularly in the fields of chemistry and materials science. Its long hydrocarbon chain makes it useful as a model compound for studying the properties of alkanes and their interactions with other substances. Additionally, it can be used as a reference standard in gas chromatography for the analysis of complex hydrocarbon mixtures.

In the field of materials science, this compound is used to investigate the behavior of long-chain hydrocarbons in various environments. Its properties are studied to understand the effects of molecular structure on the physical and chemical characteristics of alkanes.

Mecanismo De Acción

As a hydrocarbon, 6,6-Diethyldocosane does not have a specific mechanism of action in biological systems. its interactions with other molecules can be explained by van der Waals forces and hydrophobic interactions. These interactions are crucial in understanding the behavior of hydrocarbons in non-polar environments and their role in various chemical processes.

Comparación Con Compuestos Similares

Docosane (C22H46): A straight-chain alkane with 22 carbon atoms.

Hexacosane (C26H54): A straight-chain alkane with 26 carbon atoms, similar in molecular weight but without the ethyl groups.

2,2-Diethyldocosane (C26H54): Another isomer of docosane with ethyl groups attached to the second carbon.

Comparison: 6,6-Diethyldocosane is unique due to the position of its ethyl groups on the sixth carbon atom. This structural difference can influence its physical properties, such as melting and boiling points, compared to its straight-chain counterparts. The presence of the ethyl groups can also affect its reactivity and interactions with other molecules, making it distinct from other similar alkanes.

Propiedades

Número CAS |

714275-47-5 |

|---|---|

Fórmula molecular |

C26H54 |

Peso molecular |

366.7 g/mol |

Nombre IUPAC |

6,6-diethyldocosane |

InChI |

InChI=1S/C26H54/c1-5-9-11-12-13-14-15-16-17-18-19-20-21-23-25-26(7-3,8-4)24-22-10-6-2/h5-25H2,1-4H3 |

Clave InChI |

BWAQRMDZWUKAAJ-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCC(CC)(CC)CCCCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[2-(Acetyloxy)ethyl]carbamoyl}benzene-1,3-dicarboxylic acid](/img/structure/B12524657.png)

![5-[2-(2-Fluorophenoxy)phenyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B12524666.png)

![(2S)-N-[(4-aminocyclohexyl)methyl]-1-[(2S)-2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B12524681.png)

![1-[1-(4-Hydroxy-3-methoxyphenyl)-1-oxopropan-2-YL]pyrrolidin-2-one](/img/structure/B12524685.png)

![{[(7-Fluoro-3,7-dimethyloctyl)oxy]methyl}benzene](/img/structure/B12524690.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-propylpyridin-1-ium hydrogen sulfite](/img/structure/B12524699.png)

![Guanidine, N,N'-diethyl-N''-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12524727.png)

![1,1'-{Sulfinylbis[(2,1-phenylene)oxy]}dibenzene](/img/structure/B12524745.png)